molecular formula C19H13BrClFN2O3S B3729943 N-(4-bromophenyl)-2-chloro-5-{[(3-fluorophenyl)amino]sulfonyl}benzamide

N-(4-bromophenyl)-2-chloro-5-{[(3-fluorophenyl)amino]sulfonyl}benzamide

Cat. No. B3729943
M. Wt: 483.7 g/mol
InChI Key: WJVZELTWTKZUBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromophenyl)-2-chloro-5-{[(3-fluorophenyl)amino]sulfonyl}benzamide, also known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. It was first synthesized by Bayer AG in 1996 and has since been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments. In

Mechanism of Action

N-(4-bromophenyl)-2-chloro-5-{[(3-fluorophenyl)amino]sulfonyl}benzamide 43-9006 inhibits the activity of several protein kinases, including Raf-1, B-Raf, and VEGFR-2. By inhibiting these kinases, N-(4-bromophenyl)-2-chloro-5-{[(3-fluorophenyl)amino]sulfonyl}benzamide 43-9006 disrupts the signaling pathways that are involved in cell proliferation, survival, and angiogenesis. This ultimately leads to the inhibition of tumor growth and angiogenesis.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-2-chloro-5-{[(3-fluorophenyl)amino]sulfonyl}benzamide 43-9006 has been shown to have several biochemical and physiological effects. It inhibits the activity of several protein kinases, which leads to the inhibition of tumor growth and angiogenesis. It also induces apoptosis, or programmed cell death, in cancer cells. In addition, N-(4-bromophenyl)-2-chloro-5-{[(3-fluorophenyl)amino]sulfonyl}benzamide 43-9006 has been shown to have anti-inflammatory effects, which may contribute to its potential use in cancer treatment.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-bromophenyl)-2-chloro-5-{[(3-fluorophenyl)amino]sulfonyl}benzamide 43-9006 in lab experiments is that it has been extensively studied and optimized for its synthesis method. This means that researchers can obtain high-quality, pure samples of the compound for their experiments. However, one limitation is that N-(4-bromophenyl)-2-chloro-5-{[(3-fluorophenyl)amino]sulfonyl}benzamide 43-9006 has been shown to have off-target effects on other kinases, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on N-(4-bromophenyl)-2-chloro-5-{[(3-fluorophenyl)amino]sulfonyl}benzamide 43-9006. One area of focus is the development of new analogs of the compound that have improved potency and selectivity for specific kinases. Another area of focus is the identification of biomarkers that can predict which patients will respond best to N-(4-bromophenyl)-2-chloro-5-{[(3-fluorophenyl)amino]sulfonyl}benzamide 43-9006 treatment. Finally, researchers are also exploring the potential use of N-(4-bromophenyl)-2-chloro-5-{[(3-fluorophenyl)amino]sulfonyl}benzamide 43-9006 in combination with other cancer therapies, such as chemotherapy and immunotherapy, to improve treatment outcomes.

Scientific Research Applications

N-(4-bromophenyl)-2-chloro-5-{[(3-fluorophenyl)amino]sulfonyl}benzamide 43-9006 has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of several protein kinases, including Raf-1, B-Raf, and VEGFR-2, which are involved in cell proliferation, survival, and angiogenesis. In preclinical studies, N-(4-bromophenyl)-2-chloro-5-{[(3-fluorophenyl)amino]sulfonyl}benzamide 43-9006 has shown promising results in inhibiting the growth of various types of cancer cells, including melanoma, renal cell carcinoma, and hepatocellular carcinoma.

properties

IUPAC Name

N-(4-bromophenyl)-2-chloro-5-[(3-fluorophenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrClFN2O3S/c20-12-4-6-14(7-5-12)23-19(25)17-11-16(8-9-18(17)21)28(26,27)24-15-3-1-2-13(22)10-15/h1-11,24H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJVZELTWTKZUBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-2-chloro-5-[(3-fluorophenyl)sulfamoyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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